Cas no 893747-85-8 (1-(2-Fluorobenzyl)-2-Piperazinone)

1-(2-Fluorobenzyl)-2-Piperazinone is a fluorinated piperazinone derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a 2-fluorobenzyl group attached to the 2-piperazinone core, offering unique electronic and steric properties that may enhance binding affinity in bioactive compounds. The fluorine substitution can influence metabolic stability and lipophilicity, making it a valuable intermediate in drug discovery. This compound is particularly useful in the synthesis of analogs targeting CNS and receptor-modulating activities. High purity and well-defined synthetic pathways ensure reproducibility for research applications. Its versatility and structural features make it a promising candidate for further exploration in medicinal chemistry.
1-(2-Fluorobenzyl)-2-Piperazinone structure
893747-85-8 structure
Product Name:1-(2-Fluorobenzyl)-2-Piperazinone
CAS No:893747-85-8
MF:C11H13FN2O
MW:208.232125997543
MDL:MFCD11502895
CID:69384
PubChem ID:20099274
Update Time:2025-11-02

1-(2-Fluorobenzyl)-2-Piperazinone Chemical and Physical Properties

Names and Identifiers

    • 1-(2-Fluorobenzyl)piperazin-2-one
    • 1-(2-Fluorobenzyl)piperazin-2-one hydrochloride
    • 1-[(2-fluorophenyl)methyl]-2-Piperazinone
    • 1-[(2-fluorophenyl)methyl]piperazin-2-one
    • 1-(2-fluorobenzyl)piperazin-2-one(SALTDATA: HCl)
    • 893747-85-8
    • CHEMBL4578126
    • FT-0683118
    • BB 0220725
    • AKOS000351438
    • DTXSID70602373
    • 2-CARBOXYMETHYL-1-METHYLPYRROLE-3-CARBOXYLICACID
    • 2-piperazinone, 1-[(2-fluorophenyl)methyl]-, hydrochloride
    • DB-078406
    • ALBB-012249
    • 1-(2-Fluorobenzyl)-2-Piperazinone
    • MDL: MFCD11502895
    • Inchi: 1S/C11H13FN2O/c12-10-4-2-1-3-9(10)8-14-6-5-13-7-11(14)15/h1-4,13H,5-8H2
    • InChI Key: VDTMKYQLLVZDID-UHFFFAOYSA-N
    • SMILES: FC1C=CC=CC=1CN1C(CNCC1)=O

Computed Properties

  • Exact Mass: 208.10100
  • Monoisotopic Mass: 208.10119120g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.7
  • Topological Polar Surface Area: 32.3Ų

Experimental Properties

  • Density: 1.2±0.1 g/cm3
  • Boiling Point: 380.6±42.0 °C at 760 mmHg
  • Flash Point: 184.0±27.9 °C
  • Refractive Index: 1.546
  • PSA: 32.34000
  • LogP: 1.02420
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

1-(2-Fluorobenzyl)-2-Piperazinone Security Information

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Additional information on 1-(2-Fluorobenzyl)-2-Piperazinone

1-(2-Fluorobenzyl)-2-Piperazinone (CAS 893747-85-8): A Versatile Chemical Building Block for Pharmaceutical Research

In the realm of pharmaceutical chemistry, 1-(2-Fluorobenzyl)-2-Piperazinone (CAS 893747-85-8) has emerged as a crucial intermediate with significant potential in drug discovery and development. This fluorinated piperazinone derivative combines the structural advantages of both fluorobenzyl and piperazinone moieties, making it particularly valuable for medicinal chemistry applications.

The compound's molecular structure features a 2-fluorobenzyl group attached to the nitrogen atom of a 2-piperazinone ring system. This unique arrangement contributes to its enhanced metabolic stability compared to non-fluorinated analogs, a property highly sought after in modern drug design. Recent studies suggest that fluorination at the benzyl position can significantly influence the compound's pharmacokinetic properties and target binding affinity.

From a synthetic chemistry perspective, 1-(2-Fluorobenzyl)-2-Piperazinone serves as a versatile scaffold for constructing more complex molecules. Its reactive carbonyl group and secondary amine functionality allow for various chemical transformations, enabling the creation of diverse molecular architectures. Researchers have successfully utilized this compound in the synthesis of CNS-active compounds, particularly those targeting neurotransmitter receptors.

The growing interest in fluorinated pharmaceutical intermediates has positioned CAS 893747-85-8 as a valuable building block in drug discovery. Its applications extend to the development of potential therapies for neurological disorders, where the fluorobenzyl-piperazinone motif has shown promise in modulating specific receptor systems. The compound's balanced lipophilicity and hydrogen bonding capacity make it particularly suitable for crossing the blood-brain barrier.

Quality control of 1-(2-Fluorobenzyl)-2-Piperazinone typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. The synthetic route to this compound has been optimized in recent years, with several patent applications describing improved methods for its preparation.

In the context of current pharmaceutical trends, the demand for fluorinated heterocycles like 893747-85-8 continues to rise. This reflects the broader industry shift toward compounds with improved metabolic stability and target selectivity. The 2-fluorobenzyl substitution pattern in particular has gained attention for its ability to modulate electronic effects without significantly increasing molecular weight.

From a commercial availability standpoint, 1-(2-Fluorobenzyl)-2-Piperazinone is offered by several specialty chemical suppliers in research quantities. The compound's stability under standard storage conditions (typically recommended at 2-8°C) makes it convenient for laboratory use. Researchers should note that proper handling procedures are essential when working with any fine chemical, including the use of appropriate personal protective equipment.

The future prospects for CAS 893747-85-8 appear promising, with ongoing research exploring its incorporation into novel therapeutic agents. Its structural features align well with current drug design paradigms emphasizing fragment-based approaches and privileged scaffolds. As the understanding of fluorination effects in medicinal chemistry deepens, compounds like 1-(2-Fluorobenzyl)-2-Piperazinone will likely see expanded applications in hit-to-lead optimization programs.

For researchers considering this compound for their projects, it's worth noting that the piperazinone core offers multiple vectors for structural elaboration. The fluorobenzyl group can serve as either a permanent structural element or as a synthetic handle for further modification. Several published studies have demonstrated successful derivatization at both the carbonyl and amine positions while maintaining the valuable fluorine substitution.

In conclusion, 1-(2-Fluorobenzyl)-2-Piperazinone (CAS 893747-85-8) represents an important tool in modern medicinal chemistry. Its combination of fluorinated aromatic and heterocyclic components provides a unique platform for drug discovery efforts, particularly in central nervous system research. As pharmaceutical science continues to evolve, this compound's utility as a versatile synthetic intermediate is likely to grow, supporting the development of next-generation therapeutic agents.

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